molecular formula C10H12FNO2 B3249185 Methyl 2-amino-3-(2-fluorophenyl)propanoate CAS No. 191930-42-4

Methyl 2-amino-3-(2-fluorophenyl)propanoate

Cat. No.: B3249185
CAS No.: 191930-42-4
M. Wt: 197.21 g/mol
InChI Key: LLMPNHTUKJJNQB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-fluorophenyl)propanoate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-3-(2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a propanoate backbone with a fluorophenyl substituent. The presence of the amino group allows for hydrogen bonding, while the fluorophenyl moiety contributes to hydrophobic interactions, which are crucial for modulating enzyme activity and receptor interactions.

Structural Characteristics

PropertyDescription
Molecular FormulaC10H12ClFNO2
Molecular Weight221.66 g/mol
Functional GroupsAmino, Ester, Fluorophenyl
SolubilitySoluble in organic solvents; stability in aqueous environments

Enzyme Inhibition

Research indicates that this compound acts as a multitarget inhibitor of key enzymes involved in pain and inflammation pathways:

  • Fatty Acid Amide Hydrolase (FAAH) : This enzyme is responsible for the degradation of endocannabinoids, which play a role in pain modulation.
  • Cyclooxygenase (COX) : Inhibiting COX can reduce the production of pro-inflammatory prostaglandins.

The dual inhibition of these enzymes suggests that this compound may enhance analgesic effects while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymatic Sites : The compound's unique structure allows it to selectively bind to the active sites of FAAH and COX.
  • Modulation of Biological Pathways : By inhibiting these enzymes, the compound potentially alters various biological pathways related to pain and inflammation .

Analgesic Properties

In a study examining the analgesic properties of this compound, it was found to exhibit significant pain relief in animal models when compared to traditional NSAIDs. The results indicated:

  • Efficacy : Comparable or superior analgesic effects.
  • Side Effects : Reduced incidence of gastrointestinal disturbances .

Comparative Analysis with Similar Compounds

A comparative analysis with other related compounds highlights the unique position of the fluorine atom on the phenyl ring, which influences binding affinity and selectivity towards target enzymes.

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-3-(4-fluorophenyl)propanoateSimilar propanoate structureFAAH and COX inhibition
Methyl 2-amino-3-(3-fluorophenyl)propanoateDifferent fluorophenyl groupPotential analgesic properties
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoateBromine substitution enhances reactivitySimilar target inhibition

This table illustrates how variations in substitution can lead to different biological activities and therapeutic potentials .

Properties

IUPAC Name

methyl 2-amino-3-(2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMPNHTUKJJNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296854
Record name 2-Fluorophenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191930-42-4
Record name 2-Fluorophenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191930-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorophenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.